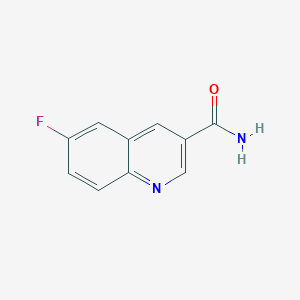

6-Fluoroquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C10H7FN2O |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

6-fluoroquinoline-3-carboxamide |

InChI |

InChI=1S/C10H7FN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) |

InChI Key |

MSCMCKDEFJEURX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization-Alkylation Approach

The cyclization-alkylation method remains the most widely used strategy for constructing the quinoline core. A representative synthesis begins with 3-chloro-4-fluoroaniline , which undergoes condensation with diethyl ethoxymethylenemalonate to form diethyl-N-(3-chloro-4-fluorophenyl)aminomethylene malonate . Cyclization in diphenyl ether at elevated temperatures (180–200°C) yields ethyl-7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate , a critical intermediate. Subsequent alkylation or benzylation introduces substituents at the N1 position:

| Step | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | Ethyl iodide, K₂CO₃, DMF, 80°C | Ethyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | 85 |

| Benzylation | Benzyl chloride, K₂CO₃, DMF, 90°C | Ethyl-1-benzyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | 78 |

Hydrolysis of the ester group using aqueous NaOH produces the corresponding carboxylic acids, which are then coupled with piperazine derivatives via nucleophilic aromatic substitution to introduce C7 substituents. For instance, reaction with 2,5-dioxopiperazine in dimethylformamide (DMF) at 130–140°C yields 1-ethyl-6-fluoro-7-(2,5-dioxopiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with a 98% yield.

Benzotriazole-Mediated Conjugate Synthesis

Recent advances employ benzotriazole chemistry to synthesize fluoroquinolone-3-carboxamide-amino acid conjugates. This method involves activating the carboxylic acid group of 6-fluoroquinoline-3-carboxylic acid with benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), followed by coupling with protected amino acids. Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) yields final conjugates with antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 0.5–4 μg/mL).

Analytical Characterization of Intermediates and Final Products

Spectroscopic Techniques

-

¹H-NMR : Key signals include the quinoline C2 proton (δ 8.95–9.21 ppm) and fluorine-coupled aromatic protons (JH-F = 7.3–13.5 Hz).

-

IR Spectroscopy : Stretching vibrations at 1713–1717 cm⁻¹ confirm carboxylic acid groups, while 1611–1615 cm⁻¹ peaks correspond to ketone carbonyls.

-

Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 347.20 for C₁₆H₁₄FN₃O₅).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 methanol-water, 1 mL/min) ensures >98% purity for all intermediates. Retention times correlate with hydrophobicity: benzyl-substituted derivatives elute at 12.3 min vs. 9.8 min for ethyl analogues.

Physicochemical Properties and Formulation Considerations

Solubility and Stability Profile

This compound derivatives exhibit pH-dependent solubility:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Aqueous solubility | 4.45 mg/mL | 25°C, pH 7.4 | |

| DMSO solubility | 22.26 mg/mL | 25°C | |

| Stability | 6 months | -80°C, lyophilized |

Storage Recommendations :

Formulation Optimization

For in vivo studies, this compound is typically prepared as:

Comparative Analysis of Synthetic Methodologies

Key Advantages :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 6 and the carboxamide group at position 3 participate in nucleophilic substitutions, enabling structural diversification:

-

Amination at Position 7 :

Direct amination of 7-chloro-6-fluoroquinoline-3-carboxamide with amines (e.g., piperazine derivatives) under catalytic conditions yields 7-amino-6-fluoroquinoline-3-carboxamide derivatives. -

Borylation at Position 4 :

Iridium-catalyzed C–H borylation introduces boron groups at position 4, forming intermediates for cross-coupling reactions.

Coordination Chemistry

The carboxamide group acts as a bidentate ligand, forming stable complexes with transition metals:

HL = (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol.

Condensation Reactions

The carboxamide group facilitates Schiff base formation with primary amines:

-

Ligand Synthesis :

Reaction of 2-chloro-6-fluoroquinoline-3-carbaldehyde with 2-aminoethanol produces a Schiff base ligand.

Hydrolysis of Carboxamide

Under acidic or basic conditions, the carboxamide hydrolyzes to 6-fluoroquinoline-3-carboxylic acid, though this reaction is less common due to the stability of the amide bond .

Heterocycle Formation

The carboxamide participates in cyclization reactions to form fused heterocycles (e.g., oxadiazoles, triazoles) :

-

Example : Reaction with hydrazine hydrate forms hydrazide intermediates, which cyclize to oxadiazoles.

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

6-Fluoroquinoline-3-carboxamide belongs to the fluoroquinolone class of synthetic antibacterial agents. Its structure features a quinoline ring with a fluorine atom at the sixth position and a carboxamide group at the third position. This configuration enhances its ability to penetrate bacterial cells and inhibit essential enzymes like DNA gyrase, crucial for bacterial replication.

Antibacterial Activity

This compound exhibits robust antibacterial properties against both Gram-positive and Gram-negative bacteria. Its modifications at the C-3 position can enhance its potency against resistant strains, making it a candidate for developing new antibiotics.

Enzyme Inhibition Studies

The compound is utilized in research focused on enzyme inhibition mechanisms. Studies have shown its effectiveness in modulating enzyme activity related to various biological pathways, which is crucial for drug development .

Therapeutic Development

Beyond its antibacterial applications, there is growing interest in exploring its potential as an anticancer agent due to its ability to interact with the aryl hydrocarbon receptor, modulating immune responses and reducing inflammation .

Agrochemicals

This compound is also being investigated for its potential use in agrochemicals, where its antibacterial properties can be leveraged to protect crops from bacterial pathogens.

Material Science

The compound serves as a building block in the synthesis of more complex molecules used in materials science, particularly in developing new polymers or coatings with antibacterial properties.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- Clinical Efficacy Against Resistant Strains : A study involving patients with resistant infections demonstrated that modifications at the C-3 position led to increased potency against strains that were previously difficult to treat with standard fluoroquinolones .

- Mechanistic Insights : Research has detailed how this compound selectively inhibits DNA gyrase over topoisomerase IV in certain bacterial species, providing insights into how fluoroquinolones can be optimized for specific infections .

Mechanism of Action

The mechanism of action of 6-fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets:

DNA Gyrase and Topoisomerase IV: The compound inhibits these bacterial enzymes, leading to the disruption of DNA replication and transcription.

Aryl Hydrocarbon Receptor: It acts as an agonist, modulating immune responses and reducing inflammation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Antiangiogenic Potential: Linomide’s efficacy in reducing tumor blood flow suggests that this compound derivatives could be optimized for similar applications by modifying substituents to balance solubility and target affinity .

- Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism compared to bromine or phenyl groups, extending half-life in vivo .

- Synthetic Flexibility : The carboxamide group allows for diverse amine couplings, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Activity

6-Fluoroquinoline-3-carboxamide is a synthetic compound belonging to the fluoroquinolone class of antibacterial agents. It features a unique quinoline ring structure with a fluorine atom at the sixth position and a carboxamide group at the third position. This structural configuration enhances its biological activity, particularly its antibacterial properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial DNA synthesis. It specifically targets two essential enzymes:

- DNA Gyrase : This enzyme introduces negative supercoils into DNA, facilitating DNA replication.

- Topoisomerase IV : It is involved in decatenating daughter chromosomes during cell division.

By inhibiting these enzymes, this compound disrupts DNA replication and transcription, leading to bacterial cell death. This action is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.

Biological Activity and Applications

This compound has shown significant potential in various biological applications:

- Antibacterial Activity : The compound demonstrates robust antibacterial properties, making it useful in treating infections caused by resistant bacterial strains. Its modifications at the C-3 position can enhance potency against these strains.

- Therapeutic Applications : Beyond antibacterial activity, research indicates potential applications in developing anticancer agents due to its ability to modulate immune responses through interactions with receptors like the aryl hydrocarbon receptor.

- Enzyme Inhibition : Studies have highlighted its role in enzyme inhibition, which is crucial for understanding its broader implications in drug development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 6-Fluoroquinoline-3-carboxylic acid | Lacks the amide group; may exhibit different reactivity. |

| 7-Chloro-6-fluoroquinoline-3-carboxylic acid | Chlorine substitution alters reactivity and antibacterial spectrum. |

| 8-Fluoroquinoline-3-carboxylic acid | Fluorine at a different position may influence pharmacological properties. |

The presence of the fluorine atom in this compound enhances its penetration into bacterial cells and improves its binding affinity for target enzymes compared to non-fluorinated analogs.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

- In Vitro Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against various resistant strains, outperforming some traditional antibiotics .

- In Vivo Studies : Animal models have shown that modifications at specific positions (e.g., C-3) can lead to increased efficacy without significant toxicity, suggesting a promising therapeutic index for clinical applications .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed how variations in substituents affect biological activity, providing valuable information for future drug design.

Q & A

Q. What are the recommended synthetic routes for 6-Fluoroquinoline-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, fluoroquinoline derivatives are often synthesized via Pfitzinger or Gould-Jacobs reactions, with fluorination introduced at the 6-position using selective fluorinating agents (e.g., DAST or Selectfluor™). Optimization includes adjusting solvent polarity (e.g., ethanol/DMF mixtures), temperature (70–100°C), and reaction time (24–72 hours) to enhance yield . Purity can be improved via recrystallization from ethanol or column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate).

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH at ~3200–3400 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, fluoro-substituent effects on neighboring carbons) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks).

- Elemental Analysis : Validates C/H/N content (e.g., calculated vs. observed %C deviation <0.4%) .

Q. How should researchers address stability and degradation of this compound during storage and experiments?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., carboxylic acid derivatives). For aqueous solutions, adjust pH to 6–7 to minimize deamination or fluorophenyl ring oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., IC₅₀ variability) for this compound derivatives?

- Methodological Answer :

- Protocol Standardization : Ensure consistent assay conditions (e.g., cell line passage number, incubation time, DMSO concentration ≤0.1%) .

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR to rule out isomerization or impurities .

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

Q. What computational strategies are effective for predicting this compound’s binding affinity and selectivity toward biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., topoisomerase II). Focus on fluorine’s electronegativity and carboxamide hydrogen bonding .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

- MD Simulations : Assess dynamic binding stability (100 ns trajectories) using AMBER or GROMACS to evaluate fluorine’s role in hydrophobic pocket interactions .

Q. How does the 6-fluoro substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates adjacent positions for SNAr reactions (e.g., substitution at C-7 with amines or thiols). For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ catalyst and optimize base (K₂CO₃) to prevent defluorination. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. What methodologies are recommended for investigating the metabolic pathways of this compound in vitro?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions with acetonitrile and analyze via LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at C-4) .

- CYP450 Inhibition Assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Data Analysis and Interpretation

Q. How can researchers design experiments to differentiate between off-target effects and true biological activity of this compound?

- Methodological Answer :

- Counter-Screening : Test against unrelated targets (e.g., kinases, GPCRs) to assess selectivity .

- CRISPR Knockout Models : Use cell lines with CRISPR-mediated deletion of the putative target gene to confirm mechanism .

- Dose-Response Curves : Compare Hill slopes and maximal efficacy across multiple assays to identify non-specific cytotoxicity .

Q. What are best practices for reconciling discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.